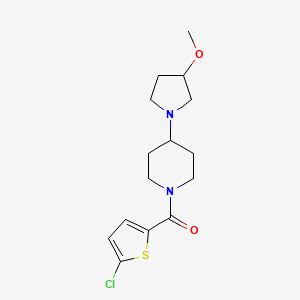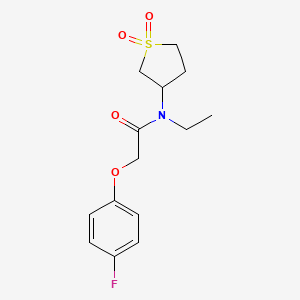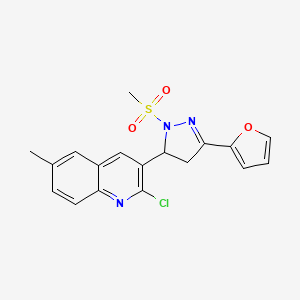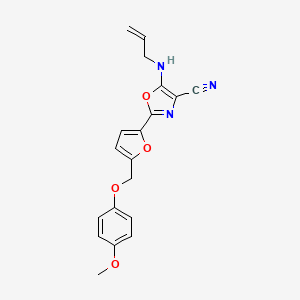
(5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. The compound is known for its unique structure and properties, which make it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has identified the synthesis of related compounds with potential antimicrobial activities. For example, Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest activity against bacteria and fungi. This study highlights the broader chemical family's potential for developing new antimicrobial agents, suggesting avenues for further investigation into related compounds such as (5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone (Patel, Agravat, & Shaikh, 2011).
Structural Characterization in Drug Synthesis
In the realm of drug discovery, particularly for anti-tuberculosis drugs, Eckhardt et al. (2020) reported the structural characterization of a side product in the synthesis of benzothiazinone derivatives. Such studies are crucial for understanding the synthesis pathways and optimizing the production of potential drug candidates, indicating the importance of structural characterization in the development of therapeutics (Eckhardt et al., 2020).
Discovery of Potent Antagonists
The discovery of potent antagonists for specific receptors highlights another significant area of research. Romero et al. (2012) reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies. Such research demonstrates the potential of (5-Chlorothiophen-2-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone and related compounds in therapeutic applications, especially in targeting specific receptors (Romero et al., 2012).
Crystal and Molecular Structure Analysis
The detailed crystal and molecular structure analysis of related compounds provides insights into their potential applications and interactions at the molecular level. For instance, Lakshminarayana et al. (2009) synthesized and characterized the crystal structure of a related compound, providing a basis for understanding the molecular interactions and designing new molecules with desired properties (Lakshminarayana et al., 2009).
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-20-12-6-9-18(10-12)11-4-7-17(8-5-11)15(19)13-2-3-14(16)21-13/h2-3,11-12H,4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMZWSFXTWAANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chlorothiophene-2-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)


![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)